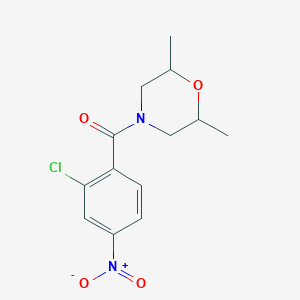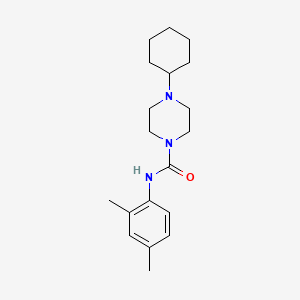![molecular formula C10H15ClN2O4S3 B5337453 1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5337453.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine is a chemical compound with the molecular formula C₁₀H₁₅ClN₂O₄S₃ It is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and an ethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine typically involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 4-(ethylsulfonyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The chlorine atom in the 5-chloro-2-thienyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups may play a role in the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
- 1-[(5-chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine
Uniqueness
1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O4S3/c1-2-19(14,15)12-5-7-13(8-6-12)20(16,17)10-4-3-9(11)18-10/h3-4H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYNCGCZEHEOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B5337370.png)

![2-[2-(3-methyl-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5337393.png)
![3-(5-chloro-2-methoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5337406.png)
![6-[(diethylamino)methyl]-N-(2,3-dihydroxypropyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5337412.png)
![2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5337419.png)

![2-(2-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5337440.png)
![methyl 7-(4-ethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5337443.png)
![2-[(2,5-dichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5337448.png)
![1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5337461.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5337473.png)
![4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5337475.png)
![2-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5337491.png)
